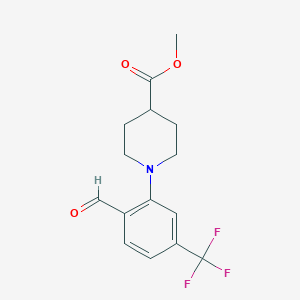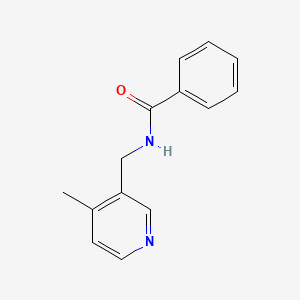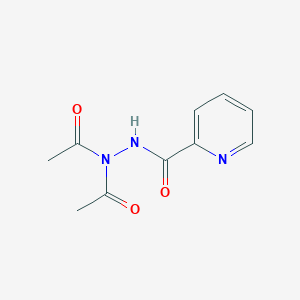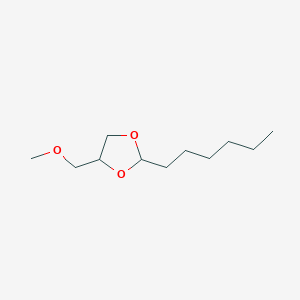
Methyl 1-(2-formyl-5-(trifluoromethyl)phenyl)piperidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(2-formyl-5-(trifluoromethyl)phenyl)piperidine-4-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, a formyl group, and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(2-formyl-5-(trifluoromethyl)phenyl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the piperidine ring followed by the introduction of the formyl and trifluoromethyl groups. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry might be employed to enhance the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 1-(2-formyl-5-(trifluoromethyl)phenyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxyl group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions may include the use of strong nucleophiles like sodium hydride (NaH) or organolithium reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group would yield a carboxylic acid derivative, while reduction would yield an alcohol derivative.
Aplicaciones Científicas De Investigación
Methyl 1-(2-formyl-5-(trifluoromethyl)phenyl)piperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of Methyl 1-(2-formyl-5-(trifluoromethyl)phenyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets.
Comparación Con Compuestos Similares
Methyl 1-(2-formylphenyl)piperidine-4-carboxylate: Lacks the trifluoromethyl group, which may result in different reactivity and biological activity.
Methyl 1-(2-formyl-5-methylphenyl)piperidine-4-carboxylate:
Uniqueness: The presence of the trifluoromethyl group in Methyl 1-(2-formyl-5-(trifluoromethyl)phenyl)piperidine-4-carboxylate makes it unique compared to its analogs. This group can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable molecule for various research and industrial applications.
Propiedades
Fórmula molecular |
C15H16F3NO3 |
|---|---|
Peso molecular |
315.29 g/mol |
Nombre IUPAC |
methyl 1-[2-formyl-5-(trifluoromethyl)phenyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C15H16F3NO3/c1-22-14(21)10-4-6-19(7-5-10)13-8-12(15(16,17)18)3-2-11(13)9-20/h2-3,8-10H,4-7H2,1H3 |
Clave InChI |
HKKKVHAHQNQJTJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CCN(CC1)C2=C(C=CC(=C2)C(F)(F)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-9-[2-(4-nitrophenyl)ethyl]-9h-purine](/img/structure/B13990833.png)





![N-[6-(2-hydroxypropan-2-yl)-1H-indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B13990889.png)

![2,4-Di([1,1'-biphenyl]-4-yl)-6-bromo-1,3,5-triazine](/img/structure/B13990902.png)


![4-[[2-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride; ethanesulfonic acid](/img/structure/B13990915.png)


